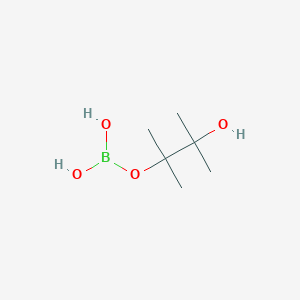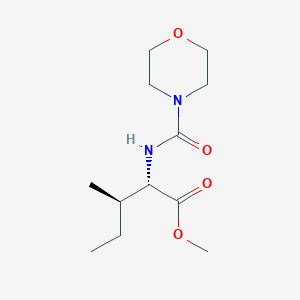
Sodium sulphobutylether-beta-cyclodextrin
Descripción general
Descripción
Sodium sulphobutylether-beta-cyclodextrin is a chemically modified derivative of beta-cyclodextrin. It is characterized by the presence of sulphobutylether groups attached to the beta-cyclodextrin molecule. This modification enhances the solubility and stability of the compound, making it a valuable excipient in pharmaceutical formulations. This compound is commonly used to improve the solubility of poorly soluble drugs and to enhance their bioavailability.
Métodos De Preparación
Sodium sulphobutylether-beta-cyclodextrin is prepared by the alkylation of beta-cyclodextrin using 1,4-butane sultone under basic conditions. The degree of substitution in beta-cyclodextrin is controlled by the stoichiometric ratio of beta-cyclodextrin to sultone used in the process . The reaction typically involves dissolving beta-cyclodextrin in an aqueous solution, followed by the addition of 1,4-butane sultone and a base such as sodium hydroxide. The reaction mixture is then stirred at an elevated temperature until the desired degree of substitution is achieved .
Análisis De Reacciones Químicas
Sodium sulphobutylether-beta-cyclodextrin undergoes various chemical reactions, including substitution and complexation reactions. The compound can form inclusion complexes with a wide range of guest molecules, enhancing their solubility and stability . Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed from these reactions are inclusion complexes, where the guest molecule is encapsulated within the hydrophobic cavity of the this compound .
Aplicaciones Científicas De Investigación
Sodium sulphobutylether-beta-cyclodextrin has a wide range of scientific research applications. In chemistry, it is used as a solubilizing agent and stabilizer for various compounds. In biology, it is employed to enhance the solubility and bioavailability of poorly soluble drugs, making it a valuable tool in drug delivery systems . In medicine, this compound is used as an excipient in pharmaceutical formulations to improve the solubility and stability of active pharmaceutical ingredients . In industry, it is used in the formulation of various products, including cosmetics and food additives .
Mecanismo De Acción
The mechanism of action of sodium sulphobutylether-beta-cyclodextrin involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the this compound molecule encapsulates the guest molecule, reducing its contact with the environment and enhancing its solubility and stability . This inclusion complex formation is reversible and competitive, allowing for the controlled release of the guest molecule . The molecular targets and pathways involved in this process include the hydrophobic interactions between the guest molecule and the hydrophobic cavity of the this compound .
Comparación Con Compuestos Similares
Sodium sulphobutylether-beta-cyclodextrin is unique compared to other cyclodextrin derivatives due to its enhanced solubility and stability properties. Similar compounds include hydroxypropyl-beta-cyclodextrin and methyl-beta-cyclodextrin . While these compounds also enhance the solubility of guest molecules, this compound offers superior solubilizing properties and reduced toxicity . This makes it a preferred choice in pharmaceutical formulations where high solubility and stability are required .
Propiedades
IUPAC Name |
heptasodium;4-[[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(4-sulfonatobutoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]butane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H126O56S7.7Na/c71-43-50(78)64-113-36(29-106-15-1-8-22-127(85,86)87)57(43)120-65-51(79)44(72)59(38(114-65)31-108-17-3-10-24-129(91,92)93)122-67-53(81)46(74)61(40(116-67)33-110-19-5-12-26-131(97,98)99)124-69-55(83)48(76)63(42(118-69)35-112-21-7-14-28-133(103,104)105)126-70-56(84)49(77)62(41(119-70)34-111-20-6-13-27-132(100,101)102)125-68-54(82)47(75)60(39(117-68)32-109-18-4-11-25-130(94,95)96)123-66-52(80)45(73)58(121-64)37(115-66)30-107-16-2-9-23-128(88,89)90;;;;;;;/h36-84H,1-35H2,(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102)(H,103,104,105);;;;;;;/q;7*+1/p-7/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-;;;;;;;/m1......./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHKEDFULBPJLK-MCHVCVSRSA-G | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)[O-])COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCS(=O)(=O)[O-])COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H119Na7O56S7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2242.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(trifluoromethyl)phenyl]borinic acid](/img/structure/B7933961.png)












